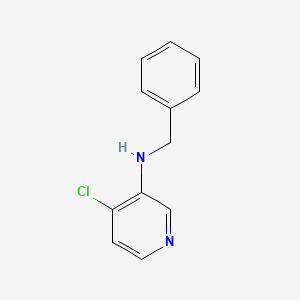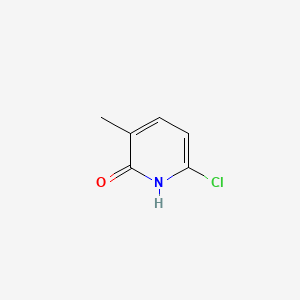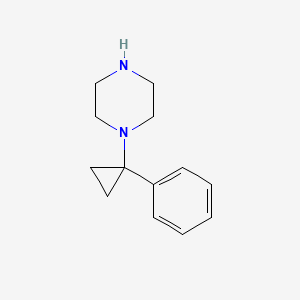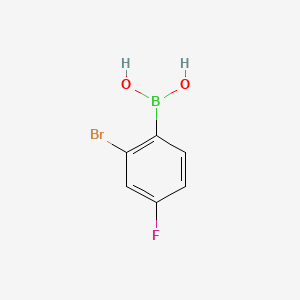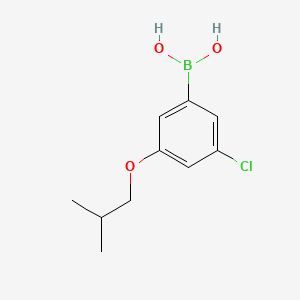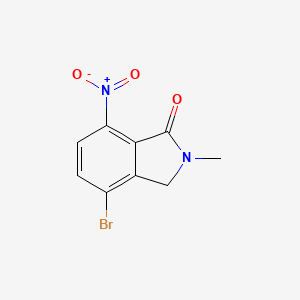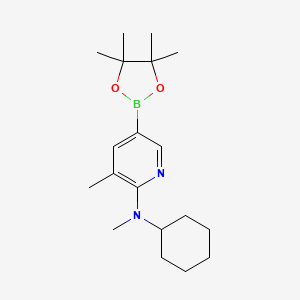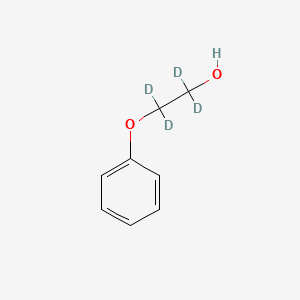
2-Phenoxyethyl-1,1,2,2-d4 alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl-1,1,2,2-d4 alcohol is an isotopically labeled variant of phenoxyethanol, a common preservative and disinfectant used in the pharmaceutical and cosmetic industries. The compound has the molecular formula C8H6D4O2 and a molecular weight of 142.19 g/mol . It is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the ethyl group, making it useful for various research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl-1,1,2,2-d4 alcohol typically involves the reaction of phenol with ethylene oxide in the presence of a deuterium source. The reaction is carried out under controlled conditions of temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve the desired isotopic labeling. The final product is purified through distillation or crystallization to obtain a high-purity compound suitable for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenoxyethyl-1,1,2,2-d4 alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert it into phenoxyethylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various ether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides and halides are employed under basic conditions.
Major Products Formed:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyethylamine derivatives.
Substitution: Various ether derivatives.
Applications De Recherche Scientifique
2-Phenoxyethyl-1,1,2,2-d4 alcohol is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the development of new materials and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-Phenoxyethyl-1,1,2,2-d4 alcohol is similar to that of phenoxyethanol. It acts as an antimicrobial agent by disrupting the cell membrane of microorganisms, leading to cell lysis and death. The presence of deuterium atoms does not significantly alter its antimicrobial properties but makes it useful for tracing and studying metabolic pathways .
Comparaison Avec Des Composés Similaires
Phenoxyethanol: The non-deuterated form, commonly used as a preservative.
2-Phenoxyethylamine: A derivative used in organic synthesis.
Phenoxyacetic acid: An oxidation product used in herbicides.
Uniqueness: 2-Phenoxyethyl-1,1,2,2-d4 alcohol is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracing and studying metabolic pathways are essential. The deuterium atoms provide a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for more precise and accurate analysis .
Propriétés
IUPAC Name |
1,1,2,2-tetradeuterio-2-phenoxyethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWFXQBSFUVSP-KXGHAPEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
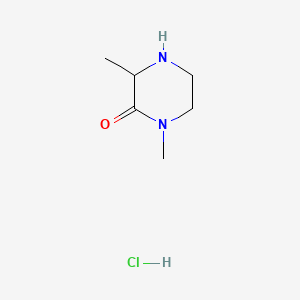
![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)
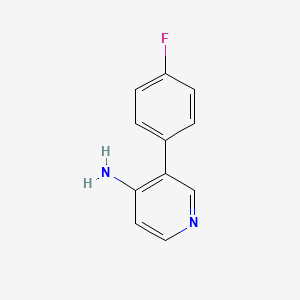
![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)
